Cas no 939-88-8 (Cyclopropanecarboxamide, 2-phenyl-, (1R,2R)-rel-)
939-88-8 structure
Product Name:Cyclopropanecarboxamide, 2-phenyl-, (1R,2R)-rel-
CAS-nummer:939-88-8
MF:C10H11NO
MW:161.200442552567
CID:752440
PubChem ID:11263665
Update Time:2025-04-19
Cyclopropanecarboxamide, 2-phenyl-, (1R,2R)-rel- Chemische en fysische eigenschappen
Naam en identificatie
-
- Cyclopropanecarboxamide, 2-phenyl-, (1R,2R)-rel-
- SCHEMBL1224903
- (-)-(1r,2r)-2-phenylcyclopropanecarboxamide
- trans-(-)-2-phenyl-cyclopropanecarboxylic acid amide
- (1R,2R)-2-Phenylcyclopropanecarboxamide
- 58641-87-5
- rel-(1R,2R)-2-Phenylcyclopropanecarboxamide
- DTXSID201262510
- 939-88-8
- TRANS-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE
- trans-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid Amide
-
- Inchi: 1S/C10H11NO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,11,12)/t8-,9+/m0/s1
- InChI-sleutel: IOWKRFFHXWDUIS-DTWKUNHWSA-N
- LACHT: O=C([C@@H]1C[C@H]1C1C=CC=CC=1)N
Berekende eigenschappen
- Exacte massa: 161.084063974g/mol
- Monoisotopische massa: 161.084063974g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 2
- Complexiteit: 184
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1
- Topologisch pooloppervlak: 43.1Ų
Cyclopropanecarboxamide, 2-phenyl-, (1R,2R)-rel- Gerelateerde literatuur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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